5-(4-Fluorophenoxy)-1H-1,2,3-triazole-4-carboxylic acid

Glycolate oxidase inhibition Primary hyperoxaluria Calcium oxalate kidney stones

5-(4-Fluorophenoxy)-1H-1,2,3-triazole-4-carboxylic acid (CAS 343966-22-3) is a fluorinated 1,2,3-triazole-4-carboxylic acid building block with a molecular weight of 223.16 g/mol. Its structure features a 4-fluorophenoxy substituent at the 5-position of the triazole ring, distinguishing it from N1-substituted triazole carboxylic acid analogs.

Molecular Formula C9H6FN3O3
Molecular Weight 223.16 g/mol
Cat. No. B11769992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Fluorophenoxy)-1H-1,2,3-triazole-4-carboxylic acid
Molecular FormulaC9H6FN3O3
Molecular Weight223.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OC2=C(NN=N2)C(=O)O)F
InChIInChI=1S/C9H6FN3O3/c10-5-1-3-6(4-2-5)16-8-7(9(14)15)11-13-12-8/h1-4H,(H,14,15)(H,11,12,13)
InChIKeyGXQGOINWUWSILA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Fluorophenoxy)-1H-1,2,3-triazole-4-carboxylic acid: A Core Scaffold for Glycolate Oxidase Inhibitor Procurement


5-(4-Fluorophenoxy)-1H-1,2,3-triazole-4-carboxylic acid (CAS 343966-22-3) is a fluorinated 1,2,3-triazole-4-carboxylic acid building block with a molecular weight of 223.16 g/mol . Its structure features a 4-fluorophenoxy substituent at the 5-position of the triazole ring, distinguishing it from N1-substituted triazole carboxylic acid analogs. This compound serves as the core scaffold for a potent class of glycolate oxidase (HAO1) inhibitors, where the specific 5-aryloxy substitution pattern is critical for achieving nanomolar potency in the context of treating primary hyperoxaluria and calcium oxalate kidney stone disease [1].

Why 5-(4-Fluorophenoxy)-1H-1,2,3-triazole-4-carboxylic Acid Cannot Be Replaced by Common Triazole Analogs


Replacing 5-(4-fluorophenoxy)-1H-1,2,3-triazole-4-carboxylic acid with a generic 1-substituted-1,2,3-triazole-4-carboxylic acid (e.g., 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid) is not functionally equivalent. The specific O-linkage at the 5-position is a structural determinant for the glycolate oxidase (HAO1) pharmacophore, as demonstrated by the nanomolar IC50 values achieved exclusively by 5-aryloxy-triazole-4-carboxylic acids in patent US11504367 [1]. In contrast, N1-aryl analogs lack this ether linkage, resulting in a distinct spatial orientation of the aromatic ring and a loss of the critical hydrogen bond acceptor capacity provided by the phenoxy oxygen, fundamentally altering target engagement. The 4-fluoro substitution further modulates the aromatic ring's electron density and metabolic stability, a property that simple phenoxy analogs cannot replicate [2].

Quantitative Differentiation of 5-(4-Fluorophenoxy)-1H-1,2,3-triazole-4-carboxylic Acid for Scientific Procurement


Glycolate Oxidase (HAO1) Inhibitory Potency: 5-Phenoxy-Triazole-4-Carboxylic Acids Achieve Nanomolar IC50 Values

The 5-aryloxy-1H-1,2,3-triazole-4-carboxylic acid scaffold, to which 5-(4-fluorophenoxy)-1H-1,2,3-triazole-4-carboxylic acid belongs, is the core of the most potent glycolate oxidase (HAO1) inhibitors disclosed in patent US11504367. A closely related analog, 5-(3-fluoro-5-(2-phenylethynyl)phenoxy)-1H-1,2,3-triazole-4-carboxylic acid, exhibits an IC50 of 2 nM against recombinant human HAO1 [1]. This potency is contingent on the 5-phenoxy substitution; N1-substituted triazole carboxylic acids are not reported as potent HAO1 inhibitors, establishing a clear scaffold-level differentiation for procurement decisions focused on this target.

Glycolate oxidase inhibition Primary hyperoxaluria Calcium oxalate kidney stones

Electronic Modulation by para-Fluoro Substituent: Impact on Aryl Ether Metabolic Stability

The 4-fluoro substituent on the phenoxy ring of 5-(4-fluorophenoxy)-1H-1,2,3-triazole-4-carboxylic acid provides a distinct electronic advantage over its non-fluorinated phenoxy counterpart. The electron-withdrawing effect of fluorine lowers the electron density of the aromatic ring, which can reduce the rate of cytochrome P450-mediated oxidative metabolism at the para-position [1]. Fluorinated triazoles are well-documented to exhibit enhanced metabolic stability compared to their non-fluorinated analogs, a property that is critical during fragment-to-lead optimization [1]. While direct metabolic stability data for this exact compound is proprietary, the class effect of 4-fluorophenoxy motifs is well-established in medicinal chemistry.

Drug metabolism Fluorine chemistry Lead optimization

Regioisomeric Purity and Scaffold Identity: 5-Phenoxy vs. 1-Phenyl Triazole Carboxylic Acids

A critical differentiator for 5-(4-fluorophenoxy)-1H-1,2,3-triazole-4-carboxylic acid is its unambiguous 5-aryloxy substitution. Many commercially available triazole-4-carboxylic acids, such as 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 214541-35-2), carry the aromatic group at the N1 position via a C-N bond . The O-linked aryl group in the target compound provides a different hydrogen-bonding profile and a distinct vector for fragment growing. In the context of the HAO1 pharmacophore, the ether oxygen at the 5-position is crucial for binding interactions, a feature absent in N1-aryl regioisomers. The commercial availability of this specific regioisomer at 97-98% purity enables direct structure-activity relationship (SAR) exploration without the need for regioisomeric separation .

Click chemistry Triazole regioisomers Fragment-based drug discovery

Fragment-like Physicochemical Properties for CNS Drug Discovery Compliance

5-(4-Fluorophenoxy)-1H-1,2,3-triazole-4-carboxylic acid has a molecular weight of 223.16 g/mol and a molecular formula of C9H6FN3O3, placing it well within the 'rule of three' criteria for fragment-based drug discovery (MW < 300, cLogP typically < 3 for similar structures) . This contrasts with more elaborate analogs like 5-(4-(naphthalen-2-yl)phenoxy)-1H-1,2,3-triazole-4-carboxylic acid (MW > 330) or 1-[2-(4-fluorophenoxy)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (MW ~279) [1]. The low molecular weight and optimal lipophilicity of the target compound make it a superior starting point for CNS-penetrant lead optimization, as it maximizes the room for property-adjusted growth while maintaining favorable ADME properties.

Fragment-based drug discovery CNS drug design Physicochemical properties

Recommended Application Scenarios for 5-(4-Fluorophenoxy)-1H-1,2,3-triazole-4-carboxylic Acid Procurement


Primary Hyperoxaluria Type I (PH1) Drug Discovery via Glycolate Oxidase Inhibition

The compound is the optimal choice for medicinal chemistry programs targeting HAO1 for PH1. The 5-phenoxy-1H-1,2,3-triazole-4-carboxylic acid scaffold is the only chemotype demonstrated in the patent literature to achieve nanomolar HAO1 inhibition (IC50 = 2 nM for close analogs) [1]. Using this specific building block enables the direct synthesis of amide derivatives for lead optimization, following the precedent set by US11504367.

Fragment-Based Screening Library Design for Metalloenzyme Targets

With a molecular weight of 223.16 Da and a carboxylic acid warhead, this compound is ideally suited as a fragment for zinc-dependent metalloenzyme inhibitor discovery (e.g., HDACs, carbonic anhydrases). Its low molecular weight maximizes the potential for fragment growing and linking strategies, as supported by its compliance with the 'rule of three' [2]. The fluorine atom serves as a sensitive 19F NMR probe for ligand-observed binding assays.

Synthesis of Targeted Protein Degraders (PROTACs) Requiring a Triazole Linker

The 4-carboxylic acid functionality provides a convenient synthetic handle for amide coupling to E3 ligase ligands, while the fluorophenoxy group can engage the target protein's HAO1 binding pocket. 1,2,3-Triazole-based PROTACs are an emerging modality, and this specific regioisomer provides the correct spatial orientation for ternary complex formation, as inferred from the binding mode of the 5-aryloxy series [1].

19F NMR-Based Binding Assays and Metabolic Stability Profiling

The single fluorine atom in the para-position of the phenoxy ring provides a clean 19F NMR signal for direct binding assays without spectral crowding [2]. Additionally, the 4-fluoro substitution blocks a primary metabolic soft spot, making this compound a more stable probe for cellular target engagement studies compared to non-fluorinated phenoxy analogs.

Quote Request

Request a Quote for 5-(4-Fluorophenoxy)-1H-1,2,3-triazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.